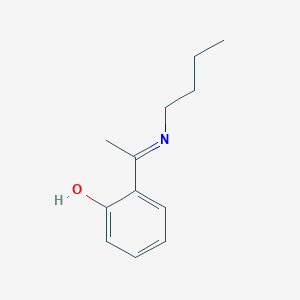

2-(1-(Butylimino)ethyl)phenol

Beschreibung

2-(1-(Butylimino)ethyl)phenol is a Schiff base derivative characterized by a phenol ring substituted with a butyliminoethyl group. This compound belongs to a class of phenolic Schiff bases known for their tautomeric equilibria (phenol-imine ↔ keto-amine forms), which influence their chemical reactivity and biological activities . Such compounds are synthesized via condensation reactions between primary amines and carbonyl-containing precursors, often exhibiting antimicrobial, catalytic, or coordination properties .

Eigenschaften

CAS-Nummer |

54216-00-1 |

|---|---|

Molekularformel |

C12H17NO |

Molekulargewicht |

191.27 g/mol |

IUPAC-Name |

2-(N-butyl-C-methylcarbonimidoyl)phenol |

InChI |

InChI=1S/C12H17NO/c1-3-4-9-13-10(2)11-7-5-6-8-12(11)14/h5-8,14H,3-4,9H2,1-2H3 |

InChI-Schlüssel |

OXHZFLTWVLNLTM-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCN=C(C)C1=CC=CC=C1O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(Butylimino)ethyl)phenol can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution of aryl halides. This method requires the presence of a strong base and an appropriate nucleophile. Another method involves the ipso-hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent .

Industrial Production Methods

Industrial production of substituted phenols, including 2-(1-(Butylimino)ethyl)phenol, often involves large-scale reactions under controlled conditions. The use of transition metal catalysts and high-pressure reactors can enhance the efficiency and yield of the desired product. The scalability of these methods allows for the production of significant quantities of the compound for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(Butylimino)ethyl)phenol undergoes several types of chemical reactions, including:

Reduction: Quinones can be reduced back to phenols using reducing agents like sodium borohydride (NaBH4).

Substitution: Electrophilic aromatic substitution reactions are common for phenols due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Oxidation: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, halogens (e.g., chlorine, bromine) for halogenation.

Major Products Formed

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Nitro, sulfo, and halogenated phenols.

Wissenschaftliche Forschungsanwendungen

2-(1-(Butylimino)ethyl)phenol has various applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Medicine: Explored for its potential therapeutic effects, such as anticancer activity.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(1-(Butylimino)ethyl)phenol involves its interaction with molecular targets and pathways within biological systems. Phenols are known to exert their effects through the disruption of cellular membranes, inhibition of enzymes, and interaction with proteins. The compound’s antioxidant properties are attributed to its ability to neutralize free radicals and reduce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparisons with Analogues

Structural Features

Core Substituents

- 2-(1-(Butylimino)ethyl)phenol: Features a butyl chain attached via an iminoethyl group to the phenol ring. The imine (C=N) group enables tautomerism and hydrogen bonding, as seen in related Schiff bases .

- 2-((1-(1-Adamantyl)ethyl)iminomethyl)phenol (): Incorporates a bulky adamantyl group, which enhances steric hindrance and stabilizes the crystal lattice through O–H⋯N hydrogen bonds. The C–N bond length (1.263 Å) matches typical Schiff base double bonds, similar to the target compound .

- 4-tert-Butyl-2-[N-butyl-C-(4-chlorophenyl)carbonimidoyl]phenol (): Combines a tert-butyl group for hydrophobicity and a chlorophenyl moiety for electronic effects, expanding applications in materials science .

Tautomerism and Hydrogen Bonding

Schiff bases like 2-(1-(Butylimino)ethyl)phenol exhibit phenol-imine tautomerism, stabilized by intramolecular hydrogen bonds (O–H⋯N). In contrast, adamantyl derivatives () form stronger intermolecular hydrogen bonds due to their rigid structure, resulting in higher melting points and thermal stability .

Physicochemical Properties

The butyl chain in 2-(1-(Butylimino)ethyl)phenol enhances lipophilicity compared to adamantyl or chlorophenyl derivatives, influencing solubility in organic solvents .

Antimicrobial Activity

- 2-(1-(Butylimino)ethyl)phenol: Likely exhibits antibacterial/antifungal activity via membrane disruption, as seen in structurally similar Schiff bases ().

- Adamantyl derivative : The bulky adamantyl group may reduce bioavailability but improve resistance to enzymatic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.